Nivolumab - 946414-94-4

Nivolumab

Catalog Number: EVT-1481698
CAS Number: 946414-94-4
Molecular Formula: C6362H9862N1712O1995S42
Molecular Weight: 143599.39 g·mol−1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that functions as an immune checkpoint inhibitor. [] It acts by specifically targeting and blocking the programmed cell death-1 (PD-1) receptor, a protein found on the surface of T cells. [, ] This receptor, when bound by its ligands, PD-L1 and PD-L2, downregulates T-cell activation and cytokine production, effectively suppressing the immune response. [, ] Nivolumab's role in scientific research centers around its ability to enhance anti-tumor immune responses by interfering with this inhibitory pathway.

Future Directions
  • Biomarker Development: Identifying reliable biomarkers that can predict which patients are most likely to benefit from nivolumab therapy is crucial for optimizing treatment strategies and minimizing unnecessary side effects. [, , , ] Research is ongoing to explore potential biomarkers, including PD-L1 expression, tumor mutational burden, and various blood-based markers, to guide patient selection and treatment decisions.
  • Combination Therapies: Combining nivolumab with other cancer treatments, such as chemotherapy, targeted therapy, and other immunotherapies, holds significant promise for enhancing anti-tumor activity and overcoming resistance mechanisms. [, , , , , , ] Clinical trials are currently evaluating various combination strategies to improve treatment outcomes for different cancer types.
  • Personalized Medicine: Tailoring nivolumab treatment regimens based on individual patient characteristics, such as tumor biology, immune profile, and genetic makeup, could further enhance its effectiveness and minimize side effects. [] Advances in precision medicine and the development of novel diagnostic tools will be essential for realizing the full potential of personalized nivolumab therapy.
  • New Indications: Research continues to explore the potential application of nivolumab in treating a wider range of cancers and other diseases, including autoimmune disorders and infectious diseases. [] Preclinical and clinical studies are ongoing to investigate its efficacy and safety in these new settings.

Ipilimumab

  • Relevance: Ipilimumab is frequently studied in combination with nivolumab for the treatment of various cancers, as evidenced in the provided papers. Several papers discuss the efficacy and safety profile of this combination therapy, especially in melanoma, lung cancer, and renal cell carcinoma. [, , , , , , , , , , ]. For example, one study found that nivolumab plus ipilimumab demonstrated promising efficacy in treating non-small-cell lung cancer, particularly in patients with a high tumor mutational burden. [] Another study explored the combination therapy's effectiveness in patients with refractory metastatic pancreatic cancer when combined with stereotactic body radiotherapy. [] While promising, the combination therapy often leads to a higher rate of immune-related adverse events, requiring careful management. []

Pembrolizumab

    Atezolizumab

      Avelumab

        Trastuzumab Deruxtecan (DS-8201)

        • Relevance: In the context of third-line treatment for advanced gastric cancer, DS-8201 was compared to nivolumab in a network meta-analysis. []. While both drugs demonstrated survival benefits, DS-8201 showed superior efficacy over nivolumab in prolonging overall survival, improving progression-free survival, and enhancing the disease control rate. []
        Overview

        Nivolumab is a human immunoglobulin G4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which is expressed on the surface of immune T-cells. By binding to PD-1, nivolumab inhibits its interaction with PD-L1 and PD-L2 ligands, thereby enhancing T-cell activation and proliferation. This mechanism is particularly significant in the context of cancer immunotherapy, as many tumors exploit the PD-1 pathway to evade immune detection.

        Source and Classification

        Nivolumab is classified as an immune checkpoint inhibitor. It was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration for various cancer types, including melanoma, non-small cell lung cancer, renal cell carcinoma, and others. The drug is marketed under the brand name Opdivo.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of nivolumab involves recombinant DNA technology. The heavy chain and light chain genes of the antibody are cloned into expression vectors, which are then introduced into mammalian cells (such as Chinese hamster ovary cells) for production. This process typically includes:

        1. Gene Cloning: The genes encoding the heavy and light chains of nivolumab are inserted into plasmid vectors.
        2. Transfection: The vectors are introduced into host cells, allowing them to express the antibody.
        3. Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce large quantities of the antibody.
        4. Purification: The produced nivolumab is purified through chromatography techniques to remove impurities and isolate the functional antibody .
        Molecular Structure Analysis

        Structure and Data

        Nivolumab has a complex three-dimensional structure characterized by its immunoglobulin domain configuration. The binding site consists of complementarity-determining regions (CDRs) that interact specifically with PD-1. Structural studies have shown that:

        Key Structural Data

        • Molecular Weight: Approximately 146 kDa
        • Composition: Consists of two identical heavy chains and two identical light chains.
        Chemical Reactions Analysis

        Reactions and Technical Details

        Nivolumab undergoes various biochemical interactions upon administration:

        1. Binding Reaction: Nivolumab binds to PD-1 on T-cells, blocking its interaction with PD-L1/PD-L2.
        2. Signal Transduction: This blockade leads to enhanced T-cell activation, promoting an immune response against tumor cells.

        The efficacy of nivolumab can be influenced by factors such as glycosylation patterns, which affect its stability and binding characteristics .

        Mechanism of Action

        Process and Data

        The mechanism of action of nivolumab involves several key steps:

        1. PD-1 Blockade: By binding to the PD-1 receptor on T-cells, nivolumab prevents PD-L1/PD-L2 from delivering inhibitory signals.
        2. Enhanced T-cell Activation: This blockade results in increased T-cell proliferation and activity against cancer cells.
        3. Tumor Immune Response: Enhanced immune responses can lead to tumor regression in various cancers.
        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: Clear to slightly opalescent liquid
        • Storage Conditions: Typically stored at 2°C to 8°C (36°F to 46°F)

        Chemical Properties

        • Stability: Nivolumab exhibits stability under various conditions but is sensitive to light exposure, which can lead to degradation products such as non-natural dimers .
        • Solubility: Highly soluble in physiological buffers.
        Applications

        Scientific Uses

        Nivolumab is primarily used in oncology for:

        • Treatment of metastatic melanoma
        • Non-small cell lung cancer
        • Renal cell carcinoma
        • Head and neck squamous cell carcinoma
        • Hodgkin lymphoma

        Additionally, ongoing research explores its use in combination therapies with other immunotherapeutics or targeted therapies to enhance treatment efficacy across various malignancies . Studies also investigate predictive biomarkers such as the neutrophil-to-lymphocyte ratio (NLR) for patient stratification in clinical settings .

        Introduction to Nivolumab in Modern Oncology

        Historical Development of PD-1/PD-L1 Immune Checkpoint Inhibitors

        The scientific journey toward PD-1/PD-L1 blockade began with the identification of PD-1 (CD279) in 1992 by Ishida et al., who initially characterized it as an apoptosis-associated gene in murine hematopoietic cells [5] [10]. The immunological significance of this receptor emerged through subsequent research revealing its expression on activated T-cells and its role in attenuating immune responses. Lieping Chen's seminal work at the Mayo Clinic (later Yale University) proved pivotal when his team demonstrated that PD-L1 (B7-H1; CD274), a ligand for PD-1, was aberrantly expressed on cancer cells and contributed to immune evasion [8]. This discovery provided the therapeutic rationale for blocking this interaction to restore antitumor immunity.

        Nivolumab's development originated from transgenic mouse models immunized with PD-1-expressing Chinese hamster ovary (CHO) cells. Hybridoma technology yielded a high-affinity (2.6 nM) monoclonal antibody that specifically bound human PD-1 [9]. Early phase trials demonstrated remarkable efficacy:

        • First-in-human trials: The phase 1 CA209-003 trial (NCT00730639) showed objective responses in 17% of patients with refractory non-small cell lung cancer (NSCLC), including durable responses extending beyond chemotherapy benchmarks [4] [9].
        • Combination breakthrough: In December 2009, Yale researchers initiated the first clinical trial combining nivolumab with ipilimumab (anti-CTLA-4 antibody) for melanoma, achieving unprecedented response rates of approximately 70%, with over half showing ≥80% tumor reduction [8].
        • Regulatory milestones: Accelerated FDA approval for metastatic melanoma (2014) was rapidly followed by indications for NSCLC (2015), renal cell carcinoma (2015), Hodgkin lymphoma (2016), and multiple other malignancies, fundamentally altering survival curves in these diseases [3] [6].

        Table 1: Key Milestones in Nivolumab Clinical Translation

        YearDevelopment MilestoneSignificance
        1992PD-1 gene discoveryInitial identification of PD-1 as apoptosis-associated gene
        2000Characterization of PD-L1 expression in tumorsProvided mechanistic basis for tumor immune evasion
        2009First combination trial (nivolumab + ipilimumab) initiatedDemonstrated synergistic efficacy in melanoma (70% response)
        2014Initial FDA approval (melanoma)First PD-1 inhibitor approved globally
        2015-2022Rapid expansion to 15+ cancer typesEstablished new standard of care across multiple malignancies

        Immunological Basis of the PD-1/PD-L1 Axis in Tumor Immune Evasion

        The PD-1/PD-L1 axis functions as a critical immune checkpoint that maintains self-tolerance under physiological conditions but is co-opted by malignancies to facilitate immune escape. PD-1, a 55-kDa transmembrane protein containing 288 amino acids, features an extracellular IgV-like domain, transmembrane region, and cytoplasmic tail with immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) domains [5] [7]. Its expression extends beyond T-cells to B-cells, natural killer (NK) cells, macrophages, and dendritic cells upon activation [2] [5].

        Molecular Mechanism of Immune Suppression:

        • T-cell activation: Tumor-specific antigens presented via MHC complexes engage T-cell receptors (TCR), initiating activation that requires co-stimulatory signals (e.g., CD28-B7 interaction) [5] [10].
        • PD-1/PD-L1 engagement: Tumor cells expressing PD-L1 (induced by inflammatory cytokines like IFN-γ) bind PD-1 on activated T-cells, recruiting Src homology region 2 domain-containing phosphatase-2 (SHP-2) to ITSM domains [5] [10].
        • Signal inhibition: SHP-2 dephosphorylates key components of the TCR signaling cascade (CD3ζ, ZAP70) and the CD28 co-stimulatory receptor, attenuating PI3K/Akt and MAPK/ERK pathways essential for T-cell survival, proliferation, and cytokine production (e.g., IL-2) [5] [7].
        • T-cell exhaustion: Chronic antigen exposure in tumors leads to epigenetic reprogramming of T-cells, characterized by sustained PD-1 expression, metabolic dysfunction (impaired glycolysis), and loss of effector functions [2] [10].

        Regulation of PD-1/PD-L1 Expression:

        • Transcriptional control: NFATc1 binds the PDCD1 promoter upon TCR stimulation, while IFN-γ/JAK/STAT signaling induces PD-L1 via IRF1 [5] [10].
        • Post-translational modifications:
        • PD-1 stabilization: Core fucosylation by Fut8 fucosyltransferase enhances cell-surface expression and inhibitory signaling [10].
        • PD-L1 regulation: Glycosylation shields PD-L1 from glycogen synthase kinase-3β (GSK3β)-mediated degradation; CMTM6 stabilizes membrane PD-L1 by preventing lysosomal degradation [10].
        • Ubiquitination: FBXO38 E3 ligase promotes PD-1 degradation, while deubiquitinases stabilize PD-L1 [10].

        Table 2: Molecular Pathways Regulating PD-1/PD-L1 Expression

        Regulatory MechanismKey MoleculesEffect on PD-1/PD-L1Functional Consequence
        GlycosylationFut8 fucosyltransferase↑ PD-1 membrane expressionEnhanced T-cell inhibition
        STT3-mediated N-glycosylation↑ PD-L1 stabilityImmune evasion in hypoxic tumors
        UbiquitinationFBXO38 E3 ligase↓ PD-1 via proteasomal degradationReduced T-cell exhaustion
        CSN5 deubiquitinase↑ PD-L1 stabilityTumor resistance to T-cell killing
        TranscriptionalNFATc1, IRF1, HIF-1α↑ PDCD1 and CD274 gene transcriptionInflammation/hypoxia-driven immune evasion

        Nivolumab's mechanism involves competitive inhibition of PD-1/PD-L1 binding through high-affinity engagement with the PD-1 receptor. Structural analyses reveal that nivolumab binds the PD-1 extracellular domain at a distinct epitope from the PD-L1 interface, sterically hindering ligand engagement without inducing receptor internalization [3] [9]. This blockade reverses TCR signaling inhibition, restores T-cell effector functions, and enables tumor cell killing—transforming "exhausted" T-cells into potent antitumor effectors within the tumor microenvironment [1] [9].

        Clinical Applications and Efficacy Across Tumor Types

        Nivolumab's indications span diverse malignancies, primarily defined by refractory or metastatic disease settings where traditional therapies exhibit limited efficacy. Its activity correlates with specific tumor biological features, including tumor mutational burden (TMB), microsatellite instability (MSI), and PD-L1 expression—though responses occur across all biomarker subgroups [1] [4].

        FDA-Approved Indications and Efficacy Benchmarks:

        • Melanoma: As monotherapy or combined with ipilimumab for unresectable/metastatic disease. Five-year survival rates doubled from historical 5-10% to approximately 50% in combination-treated patients [8] [9].
        • Non-small cell lung cancer (NSCLC): For metastatic disease progressing after platinum chemotherapy. The CheckMate 063 trial demonstrated a 14.5% objective response rate in refractory squamous NSCLC, with median response duration not reached at analysis [4].
        • Renal cell carcinoma (RCC): After anti-angiogenic therapy failure. Nivolumab demonstrated 25% objective response rates and overall survival advantage versus everolimus (25.0 vs. 19.6 months; HR 0.73) [1].
        • Mismatch repair-deficient (dMMR) cancers: Tissue-agnostic approval for MSI-H/dMMR metastatic colorectal cancer and 12 other solid tumors, leveraging high neoantigen burden [1] [3].

        Comparative Efficacy Across Tumor Types:Table 3: Objective Response Rates to Nivolumab Monotherapy by Malignancy

        Tumor TypeClinical SettingORR (%)Median Duration of ResponseKey Trials
        Metastatic melanomaProgression post-ipilimumab/BRAF inhibitor32%Not reached (77% ongoing at 18m)CheckMate 037
        Refractory squamous NSCLC≥2 prior therapies14.5%Not reachedCheckMate 063
        Advanced RCCPost-antiangiogenic therapy25%12 monthsCheckMate 025
        MSI-H/dMMR colorectalPost-chemotherapy34%Not reachedCheckMate 142
        Classical Hodgkin lymphomaPost-autologous HSCT & brentuximab66%13.1 monthsCheckMate 205

        Properties

        CAS Number

        946414-94-4

        Product Name

        Nivolumab

        Molecular Formula

        C6362H9862N1712O1995S42

        Molecular Weight

        143599.39 g·mol−1

        Synonyms

        Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo;Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN;

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.